Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a hydroxybenzoyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation of 4-hydroxybenzoic acid with an amine derivative of benzothiophene under controlled conditions. The reaction is often catalyzed by a Lewis acid such as ZrCl4 and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate
Uniqueness
Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoyl groups allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-10-3-8-13-14(9-10)24-17(15(13)18(22)23-2)19-16(21)11-4-6-12(20)7-5-11/h4-7,10,20H,3,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHKWCXRCDBAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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